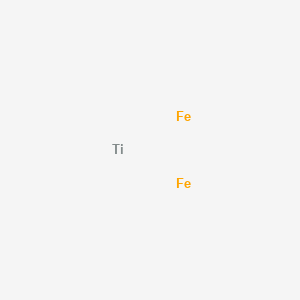
Einecs 234-680-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron, compound with titanium (2:1), is an intermetallic compound that combines iron and titanium in a 2:1 ratio. This compound is known for its unique properties, including high strength, corrosion resistance, and excellent thermal stability. It is widely used in various industrial applications, particularly in the fields of materials science and engineering.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iron, compound with titanium (2:1), can be achieved through various methods. One common approach is the solid-state reaction method, where iron and titanium powders are mixed in the desired stoichiometric ratio and subjected to high temperatures in a controlled atmosphere. This process typically involves heating the mixture to temperatures ranging from 800°C to 1200°C to facilitate the formation of the intermetallic compound .
Industrial Production Methods
In industrial settings, the production of iron, compound with titanium (2:1), often involves advanced techniques such as mechanical alloying and spark plasma sintering. Mechanical alloying involves the repeated fracturing and cold welding of the metal powders in a high-energy ball mill, resulting in a homogeneous mixture. Spark plasma sintering, on the other hand, uses pulsed electric currents to rapidly heat and consolidate the powder mixture, producing dense and uniform intermetallic compounds .
化学反应分析
Types of Reactions
Iron, compound with titanium (2:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of iron oxides and titanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide. These reactions often lead to the formation of metallic iron and titanium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various oxides, metallic forms, and substituted intermetallic compounds. These products have diverse applications in different fields, including catalysis, materials science, and energy storage .
科学研究应用
Iron, compound with titanium (2:1), has numerous scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: In biological research, iron-titanium compounds are explored for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Medicine: The compound’s biocompatibility and corrosion resistance make it suitable for use in medical implants and prosthetics.
Industry: In industrial applications, iron, compound with titanium (2:1), is used in the production of high-strength alloys, coatings, and composites.
作用机制
The mechanism of action of iron, compound with titanium (2:1), is primarily based on its electronic structure and bonding characteristics. The compound’s unique arrangement of iron and titanium atoms allows for efficient electron transfer and catalytic activity. In catalytic applications, the compound facilitates the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity .
At the molecular level, the compound interacts with various molecular targets and pathways, depending on the specific application. For example, in catalytic reactions, the compound’s surface sites provide active centers for the adsorption and activation of reactants. In biological applications, the compound’s magnetic properties enable its use in targeted drug delivery and imaging .
相似化合物的比较
Iron, compound with titanium (2:1), can be compared with other similar intermetallic compounds, such as iron, compound with titanium (1:1) and iron, compound with titanium (1:2). While these compounds share some common properties, iron, compound with titanium (2:1), stands out due to its higher titanium content, which imparts enhanced corrosion resistance and thermal stability .
List of Similar Compounds
- Iron, compound with titanium (1:1)
- Iron, compound with titanium (1:2)
- Iron-manganese-titanium compounds
- Iron-nickel-titanium compounds
These similar compounds have their own unique properties and applications, but iron, compound with titanium (2:1), is particularly valued for its combination of strength, corrosion resistance, and catalytic activity .
属性
CAS 编号 |
12023-40-4 |
|---|---|
分子式 |
Fe2Ti |
分子量 |
159.56 g/mol |
IUPAC 名称 |
iron;titanium |
InChI |
InChI=1S/2Fe.Ti |
InChI 键 |
BFJYQEPWZIFNMO-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















